molecular formula C15H17FN4O2 B4851419 N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE

N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE

Cat. No.: B4851419
M. Wt: 304.32 g/mol
InChI Key: ZAKWOXFASIIAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorine atom: This step might involve a fluorination reaction using reagents like N-fluorobenzenesulfonimide (NFSI).

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.

    Coupling with the methoxyphenylamine: This final step might involve a coupling reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or the morpholino group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydropyrimidine derivative.

Scientific Research Applications

N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors involved in various biological pathways.

    Medicine: As a lead compound for the development of new drugs, particularly for diseases where enzyme inhibition is a therapeutic strategy.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

    Bind to the active site of an enzyme: Inhibiting its activity by preventing substrate binding.

    Interact with receptors: Modulating their activity by acting as agonists or antagonists.

    Affect signaling pathways: By interfering with the normal function of proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N-(4-MORPHOLINO-2-PYRIMIDINYL)AMINE
  • N-(5-FLUORO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE
  • N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(PHENYL)AMINE

Uniqueness

N-(5-FLUORO-4-MORPHOLINO-2-PYRIMIDINYL)-N-(4-METHOXYPHENYL)AMINE is unique due to the specific combination of functional groups, which might confer unique binding properties and biological activity compared to similar compounds.

Properties

IUPAC Name

5-fluoro-N-(4-methoxyphenyl)-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-21-12-4-2-11(3-5-12)18-15-17-10-13(16)14(19-15)20-6-8-22-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWOXFASIIAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(C(=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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